PI3K/mTOR Inhibitor-12

Description

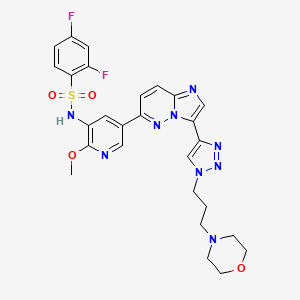

Structure

3D Structure

Properties

Molecular Formula |

C27H27F2N9O4S |

|---|---|

Molecular Weight |

611.6 g/mol |

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-[3-[1-(3-morpholin-4-ylpropyl)triazol-4-yl]imidazo[1,2-b]pyridazin-6-yl]pyridin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3 |

InChI Key |

SLVDFWRJWQJSRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Pi3k/mtor Inhibitor 12 Action

Targeting Specificity and Kinase Inhibition Profile

PI3K/mTOR Inhibitor-12 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com Its mechanism of action is centered on the simultaneous blockade of these two key kinases in a critical signaling pathway often dysregulated in cancer. nih.gov

Inhibition of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ)

This compound demonstrates potent inhibitory activity against Class I PI3K isoforms. It exhibits a particularly high affinity for the p110α isoform, with a reported IC50 value of 0.06 nM. medchemexpress.com While specific inhibitory concentrations for the other Class I isoforms (p110β, p110δ, and p110γ) are not detailed in the provided information, its classification as a pan-PI3K inhibitor suggests broad activity against all four isoforms. nih.govaacrjournals.org Pan-class I PI3K inhibitors are designed to target all four isoforms of p110, which can be advantageous in treating tumors with various molecular alterations. nih.govaacrjournals.org The different isoforms of Class I PI3K play distinct roles in cellular signaling; for instance, p110α is frequently implicated in tumors with PIK3CA mutations, while p110β is more critical in cancers with PTEN loss. aacrjournals.org

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 0.06 medchemexpress.com |

Inhibition of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)

In addition to its effects on PI3K, this compound is a potent inhibitor of mTOR, with a reported IC50 of 3.12 nM. medchemexpress.com As a dual inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov This dual inhibition is a key feature, as it blocks signaling both upstream and downstream of AKT, a central node in the pathway. aacrjournals.org Inhibiting both mTORC1 and mTORC2 can overcome the feedback activation of AKT that often occurs with inhibitors that only target mTORC1. mdpi.com

| Target | IC50 (nM) |

|---|---|

| mTOR | 3.12 medchemexpress.com |

Downstream Signaling Modulation

The dual inhibition of PI3K and mTOR by this compound leads to a comprehensive blockade of the downstream signaling cascade, affecting key proteins involved in cell growth, proliferation, and survival.

Effects on Akt Phosphorylation and Activation

This compound effectively inhibits the activation of Akt (also known as protein kinase B). medchemexpress.com This is achieved by preventing its phosphorylation at key sites. medchemexpress.comaacrjournals.org Specifically, by inhibiting PI3K, the inhibitor blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is necessary for the recruitment and subsequent phosphorylation of Akt at threonine 308 (T308) by PDK1. nih.govscientificarchives.com Furthermore, by inhibiting mTORC2, the inhibitor prevents the phosphorylation of Akt at serine 473 (S473), which is required for full Akt activation. nih.govscientificarchives.com Studies have shown that dual PI3K/mTOR inhibitors effectively reduce the phosphorylation of Akt at both S473 and T308. aacrjournals.org

Regulation of S6 Kinase (S6K) and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)

The inhibitory action of this compound extends to key downstream effectors of mTORC1, namely S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). medchemexpress.com mTORC1 directly phosphorylates and activates S6K, which in turn promotes protein synthesis. mdpi.com mTORC1 also phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby allowing for cap-dependent translation to proceed. mdpi.comfrontiersin.org By inhibiting mTORC1, this compound prevents the phosphorylation of both S6K and 4E-BP1. medchemexpress.comaacrjournals.org This leads to a reduction in protein synthesis and cell growth. probiologists.com Research has demonstrated that PI3K/mTOR inhibitors effectively suppress the phosphorylation of S6K. medchemexpress.com

Modulation of Other Key Downstream Effectors

The impact of this compound reverberates through the signaling network, affecting other crucial downstream molecules. By inhibiting the PI3K/Akt/mTOR pathway, the inhibitor can influence the activity of transcription factors such as FOXO, which are negatively regulated by Akt. mdpi.com The pathway's inhibition can also impact other signaling cascades, as there is known crosstalk between the PI3K/mTOR and MAPK pathways. aacrjournals.org For instance, inhibition of the PI3K pathway has been shown to sometimes lead to an enhancement of signaling through the Ras/Raf/MEK/ERK pathway. mdpi.com Furthermore, the PI3K/mTOR pathway is a negative regulator of autophagy, so its inhibition can lead to the induction of this cellular process. frontiersin.org

Impact on Intrinsic Pathway Feedback Loops

A crucial aspect of the action of dual PI3K/mTOR inhibitors like this compound is their ability to counteract the negative feedback mechanisms that often limit the effectiveness of single-target inhibitors. nih.govoncotarget.com When mTORC1 is inhibited alone, it can lead to the relief of negative feedback on upstream signaling, resulting in the paradoxical activation of Akt. aacrjournals.orgnih.gov Dual inhibitors, by targeting both PI3K and mTOR, are designed to prevent this reactivation. oncotarget.com

S6K-IRS1 Negative Feedback Loop

The S6K-IRS1 negative feedback loop is a well-established mechanism of resistance to mTORC1 inhibitors. aacrjournals.orgaacrjournals.org Normally, the activation of mTORC1 leads to the phosphorylation of S6 ribosomal protein kinase (S6K). researchgate.net Activated S6K then phosphorylates multiple serine residues on the insulin (B600854) receptor substrate 1 (IRS-1), leading to its degradation. researchgate.netresearchgate.net This degradation of IRS-1 dampens the upstream signaling from insulin and other growth factor receptors to PI3K. aacrjournals.org

When an mTORC1 inhibitor like rapamycin is used, the inhibition of S6K prevents the phosphorylation and subsequent degradation of IRS-1. aacrjournals.org This stabilization of IRS-1 enhances signaling to PI3K, leading to increased Akt activation, which can counteract the therapeutic effects of mTORC1 inhibition. aacrjournals.orgnih.gov

Dual PI3K/mTOR inhibitors, such as this compound, are designed to overcome this feedback loop. By directly inhibiting PI3K in addition to mTOR, they prevent the downstream activation of Akt that would otherwise result from the stabilization of IRS-1. oncotarget.com This simultaneous blockade of both mTOR and PI3K is a key strategy to prevent the adaptive resistance that arises from the S6K-IRS1 feedback mechanism. nih.govoncotarget.com

| Component | Function in Feedback Loop | Effect of mTORC1 Inhibition | Effect of Dual PI3K/mTOR Inhibition |

| mTORC1 | Activates S6K. researchgate.net | Inhibited. | Inhibited. |

| S6K | Phosphorylates and promotes degradation of IRS-1. researchgate.netresearchgate.net | Inhibited, leading to IRS-1 stabilization. aacrjournals.org | Inhibited. |

| IRS-1 | Transmits signals from growth factor receptors to PI3K. mdpi.com | Stabilized, enhancing PI3K signaling. aacrjournals.org | Stabilized, but PI3K is also inhibited. |

| PI3K | Activated by IRS-1, leading to Akt activation. oncotarget.com | Hyperactivated due to IRS-1 stabilization. aacrjournals.org | Directly inhibited. |

| Akt | Key downstream effector promoting cell survival and growth. mdpi.com | Paradoxically activated. aacrjournals.org | Activation is blocked. |

Preclinical Biological Efficacy of Pi3k/mtor Inhibitor 12

Cellular Responses and Phenotypic Effects In Vitro

Inhibition of Cell Proliferation and Growth

A hallmark of PI3K/mTOR inhibitors is their potent ability to suppress the proliferation and growth of cancer cells. This effect is observed across a wide range of tumor types. For instance, the dual inhibitor PF-04691502 effectively inhibited cell proliferation in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines with IC50 values ranging from 0.12 to 0.55 µM. spandidos-publications.com Similarly, LY3023414 demonstrated potent single-agent activity, inhibiting the proliferation of 32 human cancer cell lines, with particular sensitivity noted in breast and mesothelioma cell lines. aacrjournals.org In studies on renal cell carcinoma (RCC), the inhibitor GNE-477 potently inhibited cell growth and viability in primary cultured human RCC cells. aging-us.com The dual inhibitor NVP-BEZ235 has also been shown to arrest the growth of colorectal cancer cells. spandidos-publications.com This broad anti-proliferative activity is a direct consequence of inhibiting the PI3K/AKT/mTOR pathway, which is essential for the survival and proliferation of many human cells. spandidos-publications.com

| Compound | Cell Line(s) | Tumor Type | IC50 (Concentration for 50% Inhibition) |

| PF-04691502 | U-2932, Granta-519, SUDHL-10 | Aggressive B-cell Non-Hodgkin Lymphoma | 0.12 - 0.55 µM |

| LY3023414 | Panel of 32 cell lines | Various (Breast, Mesothelioma, etc.) | < 122 nM in 50% of cell lines |

| PQR309 | Panel of 49 cell lines | Lymphoma | Median: 233 nmol/L |

| SN202 | A498, 786-0, ACHN | Renal Cancer | Dose-dependent inhibition |

| DS | 9 glioma lines, 22 GIC lines | Glioma | < 250 nmol/L |

This table presents a summary of the inhibitory concentrations (IC50) of various dual PI3K/mTOR inhibitors on the proliferation of different cancer cell lines as reported in preclinical studies. aacrjournals.orgnih.govspandidos-publications.comaacrjournals.orgnih.gov

Induction of Apoptosis and Autophagy

PI3K/mTOR inhibitors effectively induce programmed cell death, or apoptosis, in cancer cells. In chronic lymphocytic leukemia (CLL) cells, PF-04691502 induced significant apoptosis, which was associated with the induction of pro-apoptotic proteins Noxa and Puma. ashpublications.org This pro-apoptotic effect has been observed in various cancer models, including glioblastoma and hepatocellular carcinoma. spandidos-publications.comnih.gov For example, treatment of aggressive B-NHL cell lines with PF-04691502 resulted in dose- and time-dependent apoptosis. spandidos-publications.com Similarly, the inhibitor PW-12, a derivative of PIK-75, induced prominent apoptosis in models of MYCN-driven neuroblastoma and medulloblastoma. nih.gov

Regulation of Cell Cycle Progression (e.g., G0/G1 arrest)

The PI3K/AKT/mTOR pathway is a pivotal regulator of the cell cycle. researchgate.net Inhibitors targeting this pathway have been consistently shown to induce cell cycle arrest, primarily at the G0/G1 phase. spandidos-publications.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Treatment of aggressive B-NHL cells with PF-04691502 led to a significant increase in the G0/G1 population and a decrease in the S phase population. spandidos-publications.com This effect was associated with a reduction in cyclin D1, a key protein for G1 phase progression. spandidos-publications.com Similarly, the dual inhibitor BEZ235 induced an accumulation of cells in the G1 phase in non-small cell lung cancer (NSCLC) cell models. nih.gov The ability of these inhibitors to arrest the cell cycle is a crucial component of their anti-proliferative mechanism. aacrjournals.orgspandidos-publications.com

Modulation of Cellular Metabolism (e.g., glucose uptake, lipid and protein synthesis)

The PI3K/mTOR pathway is a central hub for the regulation of cellular metabolism, controlling processes like glucose uptake, and the synthesis of proteins and lipids to support cell growth and proliferation. oncotarget.comamegroups.org By inhibiting this pathway, dual inhibitors can profoundly disrupt the metabolic functions of cancer cells. nih.govamegroups.org The pathway promotes glycolysis by increasing glucose uptake and activating key glycolytic enzymes. amegroups.org Inhibition of the pathway can therefore impair a cancer cell's ability to generate energy. Furthermore, mTORC1, a component of the mTOR complex, is a master regulator of protein synthesis. nih.gov Its inhibition directly curtails the production of proteins necessary for cell growth and division. Studies have shown that PI3K/mTOR inhibitors can impair glutamine and serine metabolism, highlighting their broad impact on the metabolic rewiring of cancer cells. nih.gov

Effects on Cell Motility, Migration, and Invasion

The metastatic spread of cancer is driven by the ability of tumor cells to move, migrate, and invade surrounding tissues, processes in which the PI3K/mTOR pathway plays a significant role. nih.govnih.gov Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors can effectively disrupt these functions. The inhibitor PF1502 was shown to decrease cellular adhesion, migration, and invasion in a breast cancer model, even at concentrations that did not affect proliferation. nih.gov In glioblastoma models, the dual inhibitor dactolisib, when combined with standard therapy, significantly inhibited cell migration and invasion. oncotarget.com Similarly, PF-04691502 potently reduced chemokine-mediated motility in CLL cells. ashpublications.org These findings indicate that PI3K/mTOR inhibitors can exert anti-tumor effects by directly targeting the metastatic potential of cancer cells. nih.gov

Efficacy in In Vivo Animal Models

The anti-tumor effects of PI3K/mTOR inhibitors observed in vitro have been successfully translated into significant efficacy in in vivo animal models of various cancers. In a mouse model of chronic lymphocytic leukemia (CLL), treatment with PF-04691502 led to a clear reduction in tumor burden in the blood, bone marrow, spleen, and lymph nodes. ashpublications.org In a genetically engineered mouse model of MYCN-amplified neuroblastoma, the inhibitor PW-12 significantly reduced tumor size and was associated with decreased proliferation and increased apoptosis within the tumors. nih.gov

Dual inhibitors have also shown efficacy against solid tumors in xenograft models. NVP-BEZ235 and ZSTK474 demonstrated antitumor efficacy and improved survival in orthotopic models of glioblastoma. nih.govaacrjournals.org In an ovarian cancer model driven by Kras mutation and Pten deletion, PF-04691502 inhibited tumor growth by 72% after 7 days of treatment. aacrjournals.org Furthermore, the inhibitor SN202 showed dose-dependent inhibition of tumor growth in a renal carcinoma xenograft model without causing significant toxicity. nih.gov These in vivo studies provide strong preclinical evidence for the therapeutic potential of dual PI3K/mTOR inhibitors.

| Compound | Animal Model | Cancer Type | Key Efficacy Findings |

| PF-04691502 | Eµ-TCL1 mouse model | Chronic Lymphocytic Leukemia (CLL) | Significant reduction in tumor burden in blood, bone marrow, spleen, and lymph nodes. ashpublications.org |

| PW-12 | TH-MYCN mouse model | Neuroblastoma | Significant reduction in tumor size; increased apoptosis and decreased proliferation. nih.gov |

| NVP-BEZ235 | U87 orthotopic model | Glioblastoma | Demonstrated antitumor efficacy and improved survival. aacrjournals.org |

| PF-04691502 | KrasG12D; Pten deletion mouse model | Ovarian Cancer | 72% tumor growth inhibition at 7 days. aacrjournals.org |

| SN202 | Renal carcinoma xenograft | Renal Cancer | Dose-dependent tumor growth inhibition. nih.gov |

| DS | U87 and GSC11 orthotopic models | Glioblastoma | Showed efficacy and survival benefit. nih.gov |

This table summarizes the in vivo efficacy of various dual PI3K/mTOR inhibitors in different preclinical animal models of cancer. nih.govnih.govashpublications.orgnih.govaacrjournals.orgaacrjournals.org

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. celcuity.comoncotarget.commdpi.com Aberrant activation of this pathway, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is implicated in promoting cell proliferation, survival, and resistance to therapy. celcuity.comnih.gov Dual inhibitors targeting both PI3K and mTOR have been developed to provide a more comprehensive blockade of this critical signaling cascade. oncotarget.commdpi.com Preclinical studies using xenograft models have demonstrated the broad antitumor activity of PI3K/mTOR Inhibitor-12 across various cancer types.

Antitumor Activity in Xenograft Models

This compound has shown significant single-agent efficacy in multiple preclinical breast cancer models, with the most pronounced effects observed in tumors harboring genetic alterations in the PI3K pathway. celcuity.comaacrjournals.org In xenograft models of breast cancer with HER2 amplification and PIK3CA mutations, such as MDA-MB-361 and BT474, treatment with the inhibitor led to substantial tumor growth inhibition and even tumor regression. celcuity.comaacrjournals.orgaacrjournals.org For instance, in the MDA-MB-361 model, which has elevated HER2 levels and a PIK3CA mutation, the inhibitor not only suppressed tumor growth but also caused the shrinkage of large, established tumors. aacrjournals.org

The antitumor activity is linked to the inhibitor's ability to suppress the phosphorylation of key downstream effectors like Akt and to induce apoptosis. aacrjournals.org Studies in patient-derived xenograft (PDX) models of breast cancer brain metastases further confirmed this efficacy. aacrjournals.org In models with activating PIK3CA mutations, the brain-penetrant dual inhibitor GDC-0084 markedly inhibited tumor growth, whereas tumors with wild-type PIK3CA only experienced growth inhibition. aacrjournals.org This suggests that PIK3CA mutation status may be a key determinant of sensitivity. aacrjournals.orgaacrjournals.org Similarly, the inhibitor GDC-0941 showed excellent antitumor activity in xenograft models with HER2 amplification or PIK3CA mutations. aacrjournals.org The combination of PI3K/mTOR inhibitors with CDK4/6 inhibitors has also shown promise in overcoming acquired resistance in hormone receptor-positive breast cancer models. springermedizin.de

Table 1: Efficacy of this compound in Breast Cancer Xenograft Models

| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| MDA-MB-361 | HER2+, PIK3CA mutant (E545K) | Potent tumor growth inhibition and regression of large tumors. | celcuity.comaacrjournals.org |

| BT474 | HER2+, PIK3CA mutant | Significant tumor growth inhibition and antitumor activity. | aacrjournals.orgnih.gov |

| KPL-4 | HER2 amplified | High sensitivity and tumor growth inhibition. | aacrjournals.org |

| MCF7 | ER+, PIK3CA mutant | Significant growth inhibition. | springermedizin.de |

| Patient-Derived Xenograft (PDX) | PIK3CA mutant | Marked inhibition of brain metastasis growth. | aacrjournals.org |

The PI3K/mTOR pathway is activated in approximately 70% of all ovarian cancers, making it an attractive therapeutic target. aacrjournals.org Preclinical studies have demonstrated the efficacy of dual PI3K/mTOR inhibitors in various ovarian cancer models. aacrjournals.orgfrontiersin.orgnih.gov For example, the inhibitor PF-04691502 showed a concentration-dependent inhibitory activity in ovarian cancer cell lines and antitumor effects in patient-derived ovarian cancer xenograft models. frontiersin.orgnih.gov

In the IGROV1 ovarian cancer xenograft model, which has an activated PI3K pathway, significant tumor growth inhibition was observed following treatment. nih.gov The dual inhibitor PKI-402 was found to inhibit the proliferation of both cisplatin-sensitive (A2780) and cisplatin-resistant (SKOV3) ovarian cancer cell lines. frontiersin.org Furthermore, combination strategies have shown synergistic effects. In models of ovarian clear-cell carcinoma (OCCC), combining the PI3K/mTOR inhibitor GSK458 with arsenic trioxide resulted in synergistic antitumor effects, significantly suppressing tumor growth and enhancing survival compared to monotherapy. aacrjournals.org These findings highlight the potential of PI3K/mTOR inhibition as a therapeutic strategy for ovarian cancer, including chemoresistant subtypes. aacrjournals.orgnih.gov

Table 2: Efficacy of this compound in Ovarian Cancer Xenograft Models

| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| IGROV1 | PI3K pathway activated | 80% tumor growth inhibition. | nih.gov |

| Patient-Derived Xenografts (PDX) | Various | Antitumor activity observed across multiple PDX models. | frontiersin.orgnih.gov |

| A2780 | Cisplatin-sensitive | Inhibition of proliferation. | frontiersin.org |

| SKOV3 | Cisplatin-resistant | Significant inhibition of proliferation. | frontiersin.org |

| OCCC PDX Cultures | PIK3CA, ARID1A mutations common | Synergistic tumor growth suppression when combined with As₂O₃. | aacrjournals.org |

Frequent activation of the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) provides a strong rationale for targeted inhibition. nih.gov Preclinical studies have confirmed the antitumor activity of dual PI3K/mTOR inhibitors in lung cancer xenograft models. celcuity.comiiarjournals.org The inhibitor PKI-587 demonstrated tumor growth inhibition in the H1975 NSCLC xenograft model. aacrjournals.org

The dual inhibitor BEZ235 has shown effectiveness in lung cancer cell lines, independent of the mutational status of EGFR, KRAS, PI3K, or AKT. iiarjournals.org In xenograft models of lung cancer, the pan-PI3K inhibitor BKM120 also produced significant antitumor effects. nih.gov Moreover, the inhibitor PF-04691502 showed good antitumor activity in NSCLC cell lines that harbor PIK3CA or KRAS mutations, or have PTEN deletion. nih.gov Some studies suggest that combining PI3K inhibitors with MEK inhibitors could be a promising strategy to overcome potential resistance mechanisms. nih.gov

Table 3: Efficacy of this compound in Lung Cancer Xenograft Models

| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| H1975 | EGFR mutant | Tumor growth inhibition. | celcuity.comaacrjournals.org |

| Various NSCLC Models | PIK3CA mutant, KRAS mutant, PTEN deletion | Antitumor activity demonstrated. | nih.gov |

| General Lung Cancer Models | EGFR/KRAS/PI3K/AKT status independent | Effective tumor cell growth inhibition (BEZ235). | iiarjournals.org |

Glioblastoma (GBM) is characterized by frequent genetic alterations that lead to constitutive activation of the PI3K/mTOR pathway, such as PTEN loss and PI3K mutations. mdpi.comnih.gov A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. nih.govaacrjournals.org Several dual PI3K/mTOR inhibitors have been specifically designed to be BBB-penetrant and have shown efficacy in preclinical GBM models. mdpi.comnih.gov

In orthotopic xenograft models like U87MG, inhibitors such as PKI-587 and NVP-BEZ235 have demonstrated antitumor efficacy. celcuity.comaacrjournals.orgmdpi.comaacrjournals.org The BBB-penetrant inhibitor DS7423 showed a survival benefit in both U87 and GSC11 orthotopic GBM models, with a preferential effect in cell lines with PI3K mutations or PTEN alterations. nih.gov Similarly, XL765 resulted in a significant reduction in tumor bioluminescence and improved median survival in an intracranial GBM xenograft model. nih.gov Combination therapy has also proven effective; combining a PI3K inhibitor (BKM120) with a MEK inhibitor led to a synergistic effect, increasing apoptosis and survival in a GBM mouse model. biologists.com These studies underscore the potential of targeting the PI3K/mTOR pathway for GBM, particularly with BBB-penetrant compounds. nih.govaacrjournals.org

Table 4: Efficacy of this compound in Glioblastoma Xenograft Models

| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| U87MG | PTEN-null | Tumor growth inhibition, prolonged survival. | celcuity.comaacrjournals.orgnih.govmdpi.comaacrjournals.org |

| GBM39 (intracranial) | EGFRvIII variant | >12-fold reduction in tumor bioluminescence, improved survival. | nih.gov |

| GSC11 (orthotopic) | PTEN altered | Efficacy and survival benefit. | nih.gov |

| Pten;p16;K-Ras;LucR (transgenic) | PTEN-deficient | Prolonged overall survival. | aacrjournals.org |

Activation of the PI3K/mTOR signaling pathway is a common feature in various types of lymphoma, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). aacrjournals.orgspandidos-publications.com Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors have potent single-agent activity and can synergize with other targeted agents in lymphoma models. mdpi.comaacrjournals.org

The novel oral inhibitor PQR309 (bimiralisib) showed in vitro activity across a large panel of lymphoma cell lines and was effective in vivo. aacrjournals.org In a xenograft model of ABC-DLBCL (RI-1), PQR309 demonstrated a beneficial effect when combined with the BTK inhibitor ibrutinib, resulting in synergistic antitumor activity. aacrjournals.org Similarly, the inhibitor PF-04691502 effectively inhibited cell proliferation in aggressive B-NHL cell lines by inducing apoptosis and G1 cell cycle arrest. spandidos-publications.com The broad preclinical activity of these dual inhibitors supports their clinical evaluation in patients with relapsed or refractory lymphomas. mdpi.comfrontiersin.org

Table 5: Efficacy of this compound in Lymphoma Xenograft Models

| Xenograft Model | Cancer Type | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| RI-1 | ABC-DLBCL | Synergistic activity when combined with ibrutinib. | aacrjournals.org |

| Various B-NHL Cell Lines | DLBCL, MCL | Potent inhibition of cell proliferation, induction of apoptosis. | spandidos-publications.com |

| ALL Xenograft Models | Acute Lymphoblastic Leukemia | Inhibition of leukemia proliferation. | frontiersin.org |

In melanoma, particularly subtypes driven by RAS mutations, the PI3K/mTOR pathway is a critical signaling node. unclineberger.orgaacrjournals.org However, these tumors are often refractory to single-agent therapies. unclineberger.org Preclinical studies in genetically engineered mouse models (GEMM) of melanoma have highlighted the superior efficacy of combination therapies involving PI3K/mTOR inhibitors.

In a RAS-driven, Ink4a/Arf-deficient melanoma GEMM, which is highly resistant to chemotherapy, single-agent treatment with the dual PI3K/mTOR inhibitor BEZ235 did not show significant activity. unclineberger.orgaacrjournals.org However, the combination of BEZ235 with the MEK inhibitor AZD6244 was the only regimen out of 16 tested to produce marked tumor regression and improved survival. unclineberger.orgaacrjournals.org This suggests that concomitant inhibition of both the PI3K/mTOR and MEK pathways is necessary to achieve a significant therapeutic response in RAS-driven melanomas. unclineberger.org Other studies have shown that melanoma cells with specific mTOR mutations can be sensitive to PI3K-AKT inhibitors. nih.gov

Table 6: Efficacy of this compound in Melanoma Xenograft Models

| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |

|---|---|---|---|

| RAS-driven, Ink4a/Arf-deficient GEMM | RAS-mutant | As a single agent, no significant activity. | unclineberger.orgaacrjournals.org |

| RAS-driven, Ink4a/Arf-deficient GEMM | RAS-mutant | In combination with MEK inhibitor (AZD6244), significant tumor regression and improved survival. | unclineberger.orgaacrjournals.org |

| Melanoma cells with mTOR H2189Y mutation | mTOR mutant | Sensitivity to PI3K and AKT inhibitors. | nih.gov |

Pancreatic Cancer Models

The phosphatidylinositol 3-kinase (PI3K)-mTOR pathway is frequently activated in pancreatic ductal adenocarcinoma (PDAC), making it a promising target for therapeutic intervention. oncotarget.comresearchgate.net Preclinical studies using dual PI3K/mTOR inhibitors have demonstrated efficacy in various pancreatic cancer models. In a study involving 35 murine PDAC cell lines, the dual inhibitor Bez235 showed significant potency, with IC50 values for cell viability ranging from as low as 2.4 nmol/L to 30.8 nmol/L after 72 hours of treatment. oncotarget.com The responsiveness of these cells to the inhibitor was found to be modulated by the expression of the extracellular matrix protein Efemp1 and the cyclin-dependent kinase inhibitor p27Kip1. oncotarget.com

In other preclinical investigations, the dual PI3K/mTOR inhibitor NVP-BEZ235 was shown to inhibit the growth of human pancreatic cancer cell lines, including MiaPaCa-2, Panc-1, AsPC-1, and BxPC-3, and was also effective in mouse models of the disease. Furthermore, NVP-BEZ235 demonstrated the potential to enhance the efficacy of both chemotherapy and antiangiogenic therapies in pancreatic cancer models. The rationale for targeting this pathway is underscored by its crucial role in pancreatic cancer pathogenesis, from initiation to progression. researchgate.netnih.gov For instance, early PI3K inhibitors like wortmannin (B1684655) and LY294002 were found to induce apoptosis in a dose-dependent manner in human pancreatic cancer cells. nih.gov

Table 1: In Vitro Efficacy of Bez235 in Murine Pancreatic Cancer Cell Lines

This table displays the half-maximal inhibitory concentration (IC50) values of the PI3K/mTOR inhibitor Bez235 across a panel of murine pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating its potent anti-proliferative activity.

| Cell Line Type | Number of Cell Lines | IC50 Range (nmol/L) | Source |

|---|

Acute Lymphoblastic Leukemia Models

The PI3K/AKT/mTOR signaling pathway is a critical regulator of growth and survival for acute lymphoblastic leukemia (ALL) cells. ashpublications.orgnih.gov Dual PI3K/mTOR inhibitors have shown superior potency in inhibiting ALL cell proliferation in vitro compared to inhibitors that only target mTOR. ashpublications.orgnih.gov For example, the dual inhibitor BEZ235 demonstrated IC50 values in the range of 7–20 nM, which is significantly more potent than the mTOR inhibitor everolimus (B549166) (RAD001). ashpublications.org Another dual inhibitor, BGT226, was also found to be highly effective. ashpublications.orgnih.gov

While potent in halting proliferation, the ability to induce cell death varied between the dual inhibitors. ashpublications.orgnih.gov BGT226 was shown to be a potent inducer of cell death, whereas much higher concentrations of BEZ235 were required to achieve the same effect. ashpublications.orgnih.gov In vivo studies using non-obese diabetic/severe combined immune-deficient (NOD/SCID) mouse xenograft models of human ALL confirmed the activity of these compounds. nih.gov Both BEZ235 and BGT226 extended the survival of mice engrafted with human ALL, although the responses were variable among individual xenografts and were not consistently superior to the effects of everolimus alone. nih.gov

In more specific subtypes like Philadelphia chromosome-like ALL (Ph-like ALL), targeting the PI3K/mTOR pathway has also shown significant promise. ashpublications.org In patient-derived xenograft (PDX) models of Ph-like ALL, the PI3K/mTOR inhibitor gedatolisib (B612122) potently inhibited leukemia proliferation. ashpublications.org The anti-leukemic activity was further enhanced when gedatolisib was combined with other targeted agents, such as the JAK inhibitor ruxolitinib (B1666119) or the ABL inhibitor dasatinib (B193332), demonstrating superior efficacy over monotherapy. ashpublications.org

Table 2: Comparative In Vitro and In Vivo Efficacy of PI3K/mTOR Inhibitors in ALL Models

This table summarizes the preclinical findings for dual PI3K/mTOR inhibitors in Acute Lymphoblastic Leukemia (ALL), highlighting their potency in vitro and their effects on survival in vivo.

| Inhibitor | Model System | Finding | Source |

|---|---|---|---|

| BEZ235 | ALL cell lines | IC50 values of 7-20 nM for proliferation inhibition (3-log greater potency than everolimus). | ashpublications.org |

| BGT226 | ALL cell lines | Potently induced cell death at 1.6 µM. | ashpublications.org |

| BEZ235, BGT226 | NOD/SCID xenografts | Significantly extended survival of ALL-bearing mice, but with variable responses. | nih.gov |

| Gedatolisib | Ph-like ALL PDX models | Potently inhibited leukemia proliferation and decreased leukemia burden in vivo. | ashpublications.org |

Impact on Tumor Growth Inhibition and Survival in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs), which faithfully recapitulate the genetics of human cancers, have been instrumental in evaluating the efficacy of PI3K/mTOR inhibitors. nih.govunclineberger.org In a comprehensive study using a GEMM for RAS-driven, Ink4a/Arf-deficient melanoma, a combination of the dual PI3K/mTOR inhibitor BEZ235 and the MEK inhibitor AZD6244 was uniquely effective, causing significant tumor regression and improving survival where single-agent therapies failed. nih.govunclineberger.org This same combination therapy proved highly active across a diverse range of breast cancer GEMMs, including models for claudin-low, basal-like, and luminal B subtypes, suggesting broad applicability. nih.govunclineberger.org

The efficacy of dual PI3K/mTOR inhibition has also been demonstrated in a GEMM of colorectal cancer with a wild-type PIK3CA gene. plos.org In this model, treatment with NVP-BEZ235 resulted in a notable 43% decrease in tumor size, which contrasted sharply with the 97% increase in tumor size observed in the control group. plos.org This anti-tumor effect was associated with a 56% decrease in cell proliferation. plos.org In brain tumor models, NVP-BEZ235 showed antitumor efficacy and improved survival in an orthotopic glioma model. aacrjournals.org While other inhibitors with better brain penetration showed more pronounced effects in a spontaneous glioblastoma GEMM, these findings support the therapeutic potential of PI3K/mTOR inhibition for central nervous system malignancies. aacrjournals.org Dual PI3K/mTOR inhibitors like NVP-BEZ235 have consistently been shown to inhibit signal transduction and tumor growth in various preclinical models. nih.gov

Table 3: Efficacy of this compound in Genetically Engineered Mouse Models (GEMMs)

This table presents the outcomes of treating various GEMMs with dual PI3K/mTOR inhibitors, showcasing their impact on tumor growth and survival.

| Cancer Type | GEMM | Inhibitor(s) | Key Findings | Source |

|---|---|---|---|---|

| Melanoma | RAS-driven, Ink4a/Arf-deficient | BEZ235 + AZD6244 (MEKi) | Significant tumor regression and improved survival. | nih.govunclineberger.org |

| Breast Cancer | Claudin-low, Basal-like, Luminal B | BEZ235 + AZD6244 (MEKi) | Significant antitumor activity; equal or greater efficacy than other regimens. | nih.govunclineberger.org |

| Colorectal Cancer | PIK3CA Wild-Type | NVP-BEZ235 | 43% decrease in tumor size vs. 97% growth in controls; 56% decrease in proliferation. | plos.org |

Effects on the Tumor Microenvironment and Angiogenesis

PI3K/mTOR inhibitors exert significant effects on the tumor microenvironment (TME), impacting angiogenesis, immune cell populations, and the extracellular matrix. nih.govsemanticscholar.org One of the key effects observed is the modulation of the tumor vasculature. The dual inhibitor BEZ235 was found to induce "vascular normalization," a process characterized by the remodeling of blood vessels to create a more regularized system, which enhances tumor perfusion and oxygenation. aacrjournals.org This remodeling improved the efficacy of radiotherapy, leading to a supra-additive effect in delaying tumor regrowth. aacrjournals.org In a colorectal cancer GEMM, NVP-BEZ235 treatment led to a 75% reduction in angiogenesis, further highlighting the anti-vascular effects of this class of drugs. plos.org

The influence of these inhibitors extends to the complex network of soluble factors that regulate blood vessel formation. oncotarget.com In models of acute myeloid leukemia (AML), PI3K/mTOR inhibitors were shown to decrease the release of pro-angiogenic mediators such as HGF, Ang-1, and VEGF from AML cells, and MMP-2 from both AML cells and surrounding stromal cells. oncotarget.com

Preclinical Applications in Non-Oncological Disease Models

Neuroinflammation Models

The PI3K/mTOR signaling pathway is a critical regulator of neuroinflammatory processes, making it a therapeutic target for neurodegenerative diseases. nih.govmdpi.com Dysregulated PI3K signaling contributes to chronic neuroinflammation. nih.govmdpi.com Preclinical in vitro studies have explored the consequences of inhibiting this pathway. Using the dual PI3K/mTOR inhibitor PF-04691502, researchers treated various neural and glial cell lines (SH-SY5Y, C6, BV-2, and Mo3.13) that were stimulated to induce an inflammatory state. nih.gov The inhibitor was effective in suppressing inflammation, evidenced by a marked decrease in NF-κB and pro-inflammatory cytokine levels. nih.gov Importantly, it also mitigated inflammation-driven cytotoxicity, preserving cell viability. nih.gov

In a cell culture model simulating Parkinson's disease-like toxicity, the same PI3K/mTOR inhibitor demonstrated a potential to alleviate neurodegenerative processes by modulating both neuroinflammatory and apoptotic pathways. nih.gov Other studies have shown that blocking the PI3K-mTOR pathway centrally can produce antinociceptive effects in pain models associated with neuroinflammation. nih.gov General PI3K inhibitors have also shown efficacy in reducing neuroinflammation and microglial activation in animal models of neurodegeneration. mdpi.com These findings underscore the therapeutic promise of targeting the PI3K/mTOR pathway to control the detrimental neuroinflammatory responses central to many neurological disorders. nih.govmdpi.com

Table 4: Effects of PI3K/mTOR Inhibition in In Vitro Neuroinflammation Models

This table outlines the impact of the dual PI3K/mTOR inhibitor PF-04691502 on various cell lines in models of neuroinflammation and neurodegeneration.

| Cell Line | Model | Key Findings | Source |

|---|---|---|---|

| SH-SY5Y, C6, BV-2, Mo3.13 | LPS/IFN-γ Induced Inflammation | Preserved cell viability; Decreased NF-κB and pro-inflammatory cytokine levels. | nih.gov |

Multiple Sclerosis Models

Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system. nih.gov The PI3K/Akt/mTOR pathway is understood to be significantly involved in the etiopathogenesis of MS, particularly in regulating T-cell responses that drive autoimmunity. nih.govnih.gov Preclinical studies suggest that targeting this pathway could be a valuable therapeutic strategy. nih.govresearchgate.net

Compound Names

| Generic Name/Code | Class |

| 3-Methyladenin (3-MA) | PI3K Inhibitor |

| AS605240 | PI3Kγ Inhibitor |

| AZD2014 | mTORC1/2 Inhibitor |

| AZD6244 | MEK Inhibitor |

| BEZ235 / NVP-BEZ235 / Dactolisib | Dual PI3K/mTOR Inhibitor |

| BGT226 | Dual PI3K/mTOR Inhibitor |

| BKM120 / Buparlisib | Pan-PI3K Inhibitor |

| BYL719 / Alpelisib (B612111) | PI3Kα Inhibitor |

| Dasatinib | ABL/SRC Inhibitor |

| Everolimus / RAD001 | mTORC1 Inhibitor |

| GDC-0941 / Pictilisib | Pan-PI3K Inhibitor |

| GDC-0980 / Apitolisib | Dual PI3K/mTOR Inhibitor |

| Gedatolisib | Dual PI3K/mTOR Inhibitor |

| Idelalisib | PI3Kδ Inhibitor |

| LY294002 | PI3K Inhibitor |

| MK-2206 | AKT Inhibitor |

| PF-04691502 | Dual PI3K/mTOR Inhibitor |

| PQR309 / Bimiralisib (B560068) | Dual PI3K/mTOR Inhibitor |

| Rapamycin / Sirolimus | mTORC1 Inhibitor |

| Ruxolitinib | JAK1/2 Inhibitor |

| Temsirolimus (B1684623) | mTORC1 Inhibitor |

| Wortmannin | PI3K Inhibitor |

| ZSTK474 | PI3K Inhibitor |

mTORopathy Models

mTORopathies are a group of genetic disorders caused by mutations that lead to the hyperactivation of the mTOR signaling pathway. nih.gov These conditions often present with neurological manifestations such as epilepsy, cognitive impairment, and brain malformations. nih.govoup.com Preclinical research in relevant animal models is crucial for evaluating the therapeutic potential of inhibitors targeting the PI3K/mTOR pathway.

In preclinical studies, dual PI3K/mTOR inhibitors have demonstrated effectiveness in models of mTORopathies. For instance, in mouse models with a neuronal-specific ablation of the Tsc1 gene, which leads to mTOR hyperactivation and mimics aspects of Tuberous Sclerosis Complex (TSC), treatment with brain-penetrant mTOR inhibitors has shown significant therapeutic effects. acs.org One such study identified compounds that corrected aberrant mTOR activity in neuronal cell-based models of mTOR hyperactivity. acs.org When tested in the Tsc1 gene knockout mouse model, these inhibitors significantly improved the survival rate of the animals. acs.org

Another potent and selective brain-penetrant mTOR inhibitor, PQR626, was evaluated in mice with a conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO mice). acs.org This model also exhibits features of mTORopathy. Treatment with this inhibitor significantly reduced the mortality associated with the loss of Tsc1. acs.org The efficacy of these inhibitors in such genetically defined models underscores the potential of targeting the PI3K/mTOR pathway to address the underlying pathology of mTORopathies. nih.gov The goal of such interventions is to normalize the pathway's activity, which may be achievable at lower doses than those used in cancer therapy. nih.gov

The table below summarizes findings from preclinical studies of mTOR inhibitors in mTORopathy models.

| Model System | Compound Type | Key Findings | Reference |

| Neuronal cell-based models of mTOR hyperactivity | ATP-competitive mTOR inhibitor | Corrected aberrant mTOR activity | acs.org |

| Tsc1 gene knockout mouse model | ATP-competitive mTOR inhibitor | Significantly improved survival rate | acs.org |

| Tsc1GFAPCKO mouse model | Brain-penetrant mTOR kinase inhibitor (PQR626) | Significantly reduced mortality | acs.org |

Considerations of Brain Penetration and Efflux Transporters in Neurological Models

A significant challenge in the development of therapies for neurological disorders is ensuring that the drug can cross the blood-brain barrier (BBB) in sufficient concentrations to exert its therapeutic effect. nih.govoup.com The BBB is a highly selective barrier that is reinforced by ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.govaacrjournals.org These transporters actively pump a wide range of substances, including many kinase inhibitors, out of the brain, thereby limiting their efficacy for central nervous system (CNS) diseases. nih.govaacrjournals.org

The development of effective PI3K/mTOR inhibitors for neurological conditions like mTORopathies must therefore consider the molecule's affinity for these efflux transporters. nih.gov Compounds that are substrates for P-gp and/or BCRP will likely have poor brain penetration and limited therapeutic effect in the CNS. nih.govunimi.it

A comparative study of two dual PI3K/mTOR inhibitors, GDC-0980 and GNE-317, clearly illustrates this point. nih.gov GDC-0980 is a substrate for both P-gp and BCRP, and consequently, its ability to penetrate the brain is severely limited. nih.gov In contrast, GNE-317 was specifically designed to have reduced affinity for these efflux transporters. nih.gov As a result, GNE-317 demonstrated significantly higher brain penetration, which translated into enhanced inhibition of the PI3K/mTOR signaling pathway within the brain. nih.gov This highlights that designing brain-penetrant drugs by minimizing their interaction with efflux transporters is a critical strategy. nih.gov

Similarly, studies on other PI3K/mTOR pathway inhibitors have shown varying degrees of brain penetration depending on their interaction with efflux transporters. For example, the mTOR inhibitor rapamycin and the dual PI3K/mTOR inhibitor NVP-BEZ235 are substrates for ABC transporters, which limits their brain accumulation. aacrjournals.org In contrast, the PI3K inhibitor ZSTK474 is not a substrate for these transporters and therefore achieves better brain penetration. aacrjournals.org

The following table summarizes the characteristics of several PI3K/mTOR pathway inhibitors concerning their interaction with BBB efflux transporters and their resulting brain penetration.

| Compound | Target(s) | Efflux Transporter Substrate | Brain Penetration | Reference |

| GDC-0980 | PI3K/mTOR | P-gp and BCRP | Poor | nih.gov |

| GNE-317 | PI3K/mTOR | Reduced affinity for P-gp and BCRP | Increased | nih.gov |

| Rapamycin | mTOR | P-gp | Limited | aacrjournals.org |

| NVP-BEZ235 | PI3K/mTOR | BCRP | Limited | aacrjournals.org |

| ZSTK474 | PI3K | Not a substrate for P-gp or BCRP | Favorable | aacrjournals.org |

| PQR620 | mTOR | Not specified, but designed for brain penetration | Excellent | acs.orgresearchgate.net |

| PQR626 | mTOR | Not specified, but designed for brain penetration | Excellent | acs.org |

Mechanisms of Resistance to Pi3k/mtor Inhibitor 12 in Preclinical Settings

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be attributed to pre-existing cellular characteristics that allow tumors to bypass the effects of the inhibitor.

Pre-existing Genetic Alterations

Genetic alterations within the tumor can significantly influence its response to PI3K/mTOR inhibitors. Mutations in key signaling molecules can render the targeted pathway constitutively active or activate alternative survival pathways, thereby conferring resistance.

KRAS mutations: Concurrent mutations in genes like KRAS have been implicated in resistance to PI3K/mTOR inhibitors. aacrjournals.org For instance, in colorectal cancer models, tumors with both PIK3CA and KRAS mutations have shown a lack of response to therapy targeting the PI3K/AKT/mTOR pathway. aacrjournals.org Knockdown of KRAS has been shown to sensitize cells to PI3K/mTOR inhibition, highlighting its role in resistance. nih.gov

Specific PIK3CA mutations: While PIK3CA mutations can predict a positive response to PI3K/mTOR inhibitors, the specific type and context of the mutation matter. aacrjournals.orgnih.gov Certain mutations may not confer sensitivity, and amplification of the mutant PIK3CA allele can lead to substantial upregulation of PI3K signaling and subsequent resistance. mdpi.com

PTEN status: The loss or inactivation of the tumor suppressor gene PTEN is a well-established mechanism of resistance. mdpi.comnih.gov PTEN negatively regulates the PI3K pathway; its absence leads to constitutive pathway activation, making cells less dependent on the specific target of the inhibitor. nih.govfrontiersin.org In preclinical models, PTEN loss has been shown to limit the efficacy of PI3Kα inhibitors, a resistance that can be overcome by pan-PI3K inhibitors that also target the p110β isoform. nih.gov

| Genetic Alteration | Effect on PI3K/mTOR Inhibitor Sensitivity | Associated Cancer Models (Preclinical) | Reference |

|---|---|---|---|

| KRAS Mutations | Mediate resistance | Colorectal Cancer, Various solid tumors | aacrjournals.org |

| PIK3CA Amplification | Upregulation of PI3K signaling leading to resistance | Breast Cancer | mdpi.com |

| PTEN Loss/Inactivation | Constitutive PI3K pathway activation leading to resistance | Breast Cancer, Endometrial Cancer, Prostate Cancer | mdpi.comnih.gov |

Activation of Compensatory Signaling Pathways

Cancer cells can exhibit intrinsic resistance through the activation of parallel signaling pathways that compensate for the inhibition of the PI3K/mTOR pathway. This signaling crosstalk allows the tumor to maintain its growth and survival.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial survival pathway that can be activated to bypass PI3K/mTOR inhibition. nih.govnih.gov Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the RAS/MEK/ERK cascade, a key component of the MAPK pathway, thereby promoting resistance. nih.govmagtechjournal.com

HER3 Signaling: Upregulation of receptor tyrosine kinases such as Human Epidermal Growth Factor Receptor 3 (HER3) can mediate resistance. aacrjournals.org Inhibition of the PI3K pathway can lead to increased transcription of HER3, which in turn can reactivate PI3K signaling and activate other growth pathways. aacrjournals.org

IGF1R Signaling: Similar to HER3, the Insulin-like Growth Factor 1 Receptor (IGF1R) can also be upregulated in response to PI3K inhibition. aacrjournals.orgnih.gov This upregulation, often mediated by the transcription factor FOXO3a, provides an alternative route for activating the PI3K pathway and promoting cell survival. aacrjournals.org

| Compensatory Pathway | Mechanism of Activation | Effect on Resistance | Reference |

|---|---|---|---|

| MAPK (RAS/MEK/ERK) | Activation in response to PI3K/mTOR inhibition | Promotes cell survival and proliferation, bypassing the inhibitor's effect | nih.govmagtechjournal.com |

| HER3 | Increased transcription and expression following PI3K inhibition | Reactivates PI3K signaling and other growth pathways | aacrjournals.org |

| IGF1R | Upregulation mediated by FOXO3a in response to PI3K inhibition | Provides an alternative input to activate the PI3K pathway | aacrjournals.orgnih.gov |

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. Over time, under the selective pressure of the drug, cancer cells can evolve and develop new mechanisms to evade its effects.

Bypass Pathway Activation and Relief of Negative Feedback Loops

A common mechanism of acquired resistance is the activation of bypass signaling pathways that are not targeted by the inhibitor. Additionally, the inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops, leading to the paradoxical reactivation of pro-survival signals.

Inhibition of mTORC1, a component of the mTOR pathway, can relieve a negative feedback loop that normally suppresses the activity of receptor tyrosine kinases (RTKs) like the insulin (B600854) receptor. nih.govaacrjournals.org This relief leads to the stabilization of insulin receptor substrate 1 (IRS-1), which in turn can enhance PI3K and AKT activity, counteracting the effect of the inhibitor. nih.govaacrjournals.org Similarly, dual PI3K/mTOR inhibitors can induce feedback activation of other pathways, such as the JAK2/STAT5 pathway in triple-negative breast cancer models. nih.gov

Drug Efflux Mediated by ATP-Binding Cassette (ABC) Transporters

Cancer cells can acquire resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. This process is often mediated by ATP-binding cassette (ABC) transporters.

Overexpression of ABC transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP), has been shown to confer resistance to PI3K/mTOR inhibitors. researchgate.netcapes.gov.brnih.gov Preclinical studies have demonstrated that the intracellular accumulation of dual PI3K/mTOR inhibitors can be significantly reduced by the efflux function of ABCB1 and ABCG2. researchgate.netnih.gov This reduced drug concentration leads to decreased efficacy in inhibiting the PI3K pathway and inducing cell cycle arrest. researchgate.net

MYC Activation

The oncoprotein MYC plays a critical role in cell growth and proliferation and its activation has been identified as a significant driver of acquired resistance to PI3K/mTOR inhibitors. nih.govrupress.orgnih.gov

In various preclinical models, including breast and prostate cancer, amplification or overexpression of the MYC gene has been observed in tumors that have developed resistance to PI3K/mTOR inhibitors. nih.govrupress.orgpnas.org MYC activation can bypass the pharmacological inhibition of the PI3K/mTOR pathway by promoting the translation of proteins essential for cell growth, such as ribosomal proteins. rupress.orgpnas.org Furthermore, MYC can confer resistance to both pan-PI3K inhibitors and dual PI3K/mTOR inhibitors. pnas.org

| Acquired Resistance Mechanism | Key Molecules/Pathways Involved | Consequence | Reference |

|---|---|---|---|

| Bypass Pathway Activation and Relief of Negative Feedback Loops | IRS-1, PI3K, AKT, JAK2/STAT5 | Paradoxical reactivation of pro-survival signaling | nih.govaacrjournals.org |

| Drug Efflux | ABC Transporters (ABCB1, ABCG2) | Reduced intracellular drug concentration | researchgate.netnih.gov |

| MYC Activation | MYC gene amplification/overexpression | Bypasses PI3K/mTOR inhibition by promoting protein translation | nih.govrupress.orgpnas.org |

Matrix-Associated Adaptive Responses in 3D Cell Culture Models

In preclinical studies utilizing three-dimensional (3D) cell culture models, which more closely mimic the in vivo tumor microenvironment, a significant mechanism of resistance to dual PI3K/mTOR inhibitors has been identified. This resistance is specifically observed in cancer cells that remain attached to the extracellular matrix (ECM). While PI3K/mTOR inhibition can induce apoptosis in cells deprived of matrix contact, particularly those in the inner mass of a spheroid culture, matrix-attached cells exhibit an adaptive resistance. nih.govnih.gov This phenomenon highlights the critical role of the tumor niche in mediating therapeutic response.

The resistance of these matrix-attached cells is not due to a lack of drug efficacy on its primary targets, but rather to the initiation of a drug-induced adaptive response. This response involves the upregulation of various pro-survival cellular programs. nih.govnih.gov Research has shown that this adaptive mechanism is multifaceted, involving both transcriptional and translational reprogramming.

A key transcriptional component of this resistance is mediated by the FOXO family of transcription factors. nih.govnih.gov Inhibition of the PI3K/mTOR pathway leads to the activation of FOXO transcription factors, which in turn drive the expression of several receptor tyrosine kinases (RTKs) such as EGFR and IGF1R. nih.govmdpi.com This upregulation of RTKs can reactivate survival signaling, thereby circumventing the effects of the PI3K/mTOR inhibitor.

In addition to transcriptional changes, adaptive resistance in matrix-attached cells also involves cap-independent translation. nih.govnih.gov This allows the cells to continue synthesizing key survival proteins even when the canonical cap-dependent translation is inhibited by the mTOR blockade. The eukaryotic initiation factor 4E (eIF4E), a critical component of cap-dependent translation, has been identified as a potential mediator of resistance when its gene is amplified. aacrjournals.org

The table below summarizes the key molecular players and pathways involved in matrix-associated adaptive resistance to PI3K/mTOR inhibitors in 3D cell culture models.

| Component | Role in Resistance | Supporting Evidence |

| Extracellular Matrix (ECM) Attachment | Provides a survival niche for cancer cells, protecting them from drug-induced apoptosis. | Matrix-attached cells in 3D spheroids are resistant to PI3K/mTOR inhibition, while inner, matrix-deprived cells undergo apoptosis. nih.govnih.gov |

| FOXO Transcription Factors | Activated upon PI3K/mTOR inhibition, leading to the transcription of pro-survival genes. nih.gov | Decreased phosphorylation of FOXO is observed following treatment, enhancing its nuclear activity. mdpi.com |

| Receptor Tyrosine Kinases (RTKs) | Upregulated by FOXO, leading to the reactivation of survival signaling pathways. | Increased expression of EGFR, HER2, c-KIT, and IGF1R is seen in resistant cells. nih.govmdpi.com |

| Cap-Independent Translation | Allows for the continued synthesis of survival proteins despite mTOR inhibition. | Drug-induced upregulation of cellular survival programs involves cap-independent translation. nih.govnih.gov |

| Bcl-2 | An anti-apoptotic protein whose inhibition can abrogate resistance. | Inhibition of Bcl-2, in combination with a PI3K/mTOR inhibitor, overcomes resistance. nih.gov |

Cell Cycle-Related Mechanisms

Resistance to PI3K/mTOR inhibitors can also be mediated by alterations in the cell cycle machinery. While these inhibitors are designed to halt proliferation by blocking signals that promote cell growth and division, cancer cells can develop mechanisms to bypass these blocks.

One prominent mechanism involves the dysregulation of key cell cycle regulators. For instance, loss-of-function mutations in the Retinoblastoma (RB1) gene or the FAT1 tumor suppressor gene have been implicated in resistance. frontiersin.org Additionally, the overexpression or amplification of Cyclin E1 (CCNE1) and Cyclin-Dependent Kinase 6 (CDK6) can drive cell cycle progression independently of PI3K/mTOR signaling. frontiersin.org

Furthermore, PI3K/mTOR-mediated activation of CDK2 has been identified as a potential resistance mechanism. frontiersin.org The PI3K/mTOR pathway and the cell cycle are intricately linked, and compensatory activation of one can overcome the inhibition of the other. For example, mTORC1/2 inhibition has been shown to suppress Rb phosphorylation and E2F-mediated transcription in cells resistant to CDK4/6 inhibitors, suggesting a reciprocal relationship that can be exploited by cancer cells to develop resistance. frontiersin.org

Studies with specific dual PI3K/mTOR inhibitors have shown that a primary response to treatment can be cell cycle arrest, typically in the G1 phase. aacrjournals.org However, the emergence of resistance is often associated with the ability of cancer cells to overcome this G1 block and re-enter the cell cycle. This can be driven by the upregulation of oncogenes such as c-MYC, which is a key regulator of cell proliferation. aacrjournals.orgaacrjournals.org The activation of c-MYC can uncouple proliferation from the PI3K/mTOR pathway, rendering inhibitors less effective. aacrjournals.org

The following table details some of the key cell cycle-related molecules and their roles in mediating resistance to PI3K/mTOR inhibitors.

| Molecule/Pathway | Alteration | Effect on Resistance |

| RB1 | Loss-of-function mutation | Allows cells to bypass the G1/S checkpoint, promoting proliferation despite PI3K/mTOR inhibition. frontiersin.org |

| FAT1 | Loss-of-function mutation | Contributes to resistance, though the precise mechanism is still under investigation. frontiersin.org |

| CDK6 | Overexpression or amplification | Drives cell cycle progression, overriding the anti-proliferative effects of PI3K/mTOR inhibitors. frontiersin.org |

| CCNE1 | Overexpression or amplification | Promotes entry into the S phase, contributing to uncontrolled proliferation. frontiersin.org |

| CDK2 | PI3K/mTOR-mediated activation | Can provide an alternative pathway for cell cycle progression when other drivers are inhibited. frontiersin.org |

| c-MYC | Upregulation/Activation | Uncouples cell proliferation from dependence on the PI3K/mTOR pathway. aacrjournals.orgaacrjournals.org |

Preclinical Combination Therapeutic Strategies Involving Pi3k/mtor Inhibitor 12

Rationale for Combination Approaches

A primary driver for employing combination therapies is to overcome both intrinsic and acquired resistance to single-agent treatments. Cancer cells can develop resistance to PI3K/mTOR pathway inhibitors through various mechanisms. aacrjournals.org One common mechanism is the activation of parallel pro-survival signaling pathways. aacrjournals.org When the PI3K/mTOR pathway is blocked, cancer cells can compensate by upregulating alternative routes, such as the MAPK/ERK pathway, to maintain their growth and survival. aacrjournals.org This provides a strong rationale for the dual targeting of both pathways to prevent this escape mechanism. aacrjournals.orgaacrjournals.org

Preclinical evidence with various dual PI3K/mTOR inhibitors demonstrates that this strategy can enhance efficacy. Combining PI3K/mTOR inhibitors with agents that target these escape pathways can lead to synergistic effects, resulting in greater tumor growth inhibition and induction of apoptosis than either agent alone. nih.govaacrjournals.org Furthermore, in cancers where resistance to other targeted therapies (like HER2 or ABL inhibitors) is driven by the reactivation of the PI3K/mTOR pathway, adding a dual inhibitor can resensitize tumors to the initial therapy. cancernetwork.comfrontiersin.orgashpublications.org This approach aims to create a more durable and profound antitumor response. nih.gov

Combining therapeutic agents with complementary, or synergistic, modes of action is a cornerstone of modern oncology. The PI3K/mTOR pathway and other major signaling cascades, such as the RAS/MEK/ERK pathway, are often described as "semi-parallel" and share extensive crosstalk. aacrjournals.org While PI3K/mTOR is central to cell growth, metabolism, and survival, the MEK/ERK pathway is also a key regulator of cell proliferation and differentiation. mdpi.com Inhibiting these two pathways simultaneously can attack the cancer cell's signaling network from multiple angles. aacrjournals.org This multi-pronged attack can lead to enhanced apoptosis and a more significant reduction in tumor cell proliferation compared to single-pathway inhibition. plos.org

For example, the combination of a PI3K/mTOR inhibitor with a MEK inhibitor has shown enhanced anti-proliferative effects in various preclinical cancer models, including colorectal and breast cancer. plos.org Similarly, in leukemias driven by specific kinase mutations like BCR-ABL, the addition of a PI3K/mTOR inhibitor can augment the effects of a primary inhibitor (like an ABL inhibitor) by shutting down a key downstream survival pathway that the cancer cell relies upon. ashpublications.org This strategy of targeting distinct but interconnected pathways is designed to achieve a more comprehensive and lasting therapeutic effect.

Combinations with Other Targeted Agents

The combination of PI3K/mTOR and MEK/ERK pathway inhibitors is a well-supported preclinical strategy based on the significant crosstalk between these two pathways. aacrjournals.org Inhibition of the PI3K/mTOR pathway can sometimes lead to a compensatory activation of the MEK/ERK pathway, which can mitigate the therapeutic effect. aacrjournals.org Therefore, simultaneously blocking both pathways is a rational approach to overcome this resistance mechanism. mdpi.comashpublications.org

Preclinical studies involving other dual PI3K/mTOR inhibitors have demonstrated the potential of this strategy. For instance, the combination of the dual PI3K/mTOR inhibitor PF-04691502 with the MEK inhibitor PD-0325901 resulted in synergistic anti-proliferative activity and enhanced tumor growth reduction in colorectal cancer models. plos.org Similarly, combining the dual inhibitor BEZ235 with the MEK inhibitor pimasertib (B605615) led to significant tumor growth delays in other cancer models. mdpi.com

However, specific preclinical data on the combination of PI3K/mTOR Inhibitor-12 with MEK/ERK pathway inhibitors is not available in the public scientific literature.

Table 1: Representative Preclinical Data for PI3K/mTOR and MEK/ERK Inhibitor Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)

| Dual PI3K/mTOR Inhibitor | MEK Inhibitor | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| PF-04691502 | PD-0325901 | Colorectal Cancer | Enhanced anti-proliferative effects and tumor growth reduction. | plos.org |

| BEZ235 | Pimasertib | Colorectal Cancer | Significant tumor growth delays and increased survival. | mdpi.com |

| BEZ235 | AZD6244 | Acute Myeloid Leukemia | Additive effect on decreasing viable cell numbers and inducing apoptosis. | ashpublications.org |

In HER2-positive breast cancer, acquired resistance to HER2-targeted therapies like trastuzumab and lapatinib (B449) is a significant clinical challenge. cancernetwork.comaacrjournals.org A key mechanism of this resistance is the hyperactivation of the PI3K/mTOR signaling pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN. cancernetwork.comfrontiersin.org This provides a strong biological rationale for combining a PI3K/mTOR inhibitor with an anti-HER2 agent to overcome resistance. aacrjournals.orgcancernetwork.comaacrjournals.org

Preclinical studies have validated this approach. For example, the dual PI3K/mTOR inhibitor BEZ235 showed antitumor activity in trastuzumab-resistant breast cancer cell lines. cancernetwork.com In various models of trastuzumab and lapatinib resistance, combining a PI3K/mTOR inhibitor with an anti-HER2 therapy led to increased apoptosis and synergistic induction of cell death. aacrjournals.orgaacrjournals.org Combining lapatinib with the dual mTORC1/2 inhibitor INK-128 resulted in durable tumor shrinkage in HER2-positive breast cancer models that were refractory to anti-HER2 therapy alone. aacrjournals.org

Specific preclinical studies evaluating the combination of this compound with HER2-targeted therapies have not been reported in the available scientific literature.

Table 2: Representative Preclinical Data for PI3K/mTOR and HER2-Targeted Therapy Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)

| PI3K/mTOR Inhibitor | HER2-Targeted Therapy | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| BEZ235 | Trastuzumab | Trastuzumab-Resistant Breast Cancer | Overcame resistance and inhibited tumor growth. | cancernetwork.comaacrjournals.org |

| INK-128 | Lapatinib | Trastuzumab/Lapatinib-Resistant Breast Cancer | Synergistic induction of cell death and tumor regression. | aacrjournals.org |

In certain hematologic malignancies, such as Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), the JAK/STAT and PI3K/mTOR pathways are constitutively active and drive leukemic cell proliferation. ashpublications.org Similarly, in chronic myeloid leukemia (CML), the BCR-ABL fusion protein activates multiple downstream pathways, including PI3K/mTOR. nih.gov This makes dual inhibition of the primary driver kinase (like JAK or ABL) and the critical PI3K/mTOR survival pathway a rational therapeutic strategy. nih.govashpublications.org

Preclinical research has shown that this combination approach holds significant promise. In Ph-like ALL patient-derived xenograft (PDX) models, the combination of the dual PI3K/mTOR inhibitor gedatolisib (B612122) with either the JAK inhibitor ruxolitinib (B1666119) or the ABL inhibitor dasatinib (B193332) showed superior efficacy compared to either inhibitor alone, resulting in more effective leukemia inhibition and enhanced survival. ashpublications.org The rationale is that while the JAK or ABL inhibitor targets the primary oncogenic driver, the PI3K/mTOR inhibitor shuts down a crucial downstream signaling node, preventing cellular escape and enhancing cell death. nih.govashpublications.org

There is no publicly available preclinical data regarding the combination of this compound with JAK or ABL inhibitors.

Table 3: Representative Preclinical Data for PI3K/mTOR and JAK/ABL Inhibitor Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)

| Dual PI3K/mTOR Inhibitor | Kinase Inhibitor | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| Gedatolisib | Ruxolitinib (JAK inhibitor) | Ph-like ALL (CRLF2/JAK-mutant) | Superior efficacy, more effective ALL proliferation inhibition. | ashpublications.org |

| Gedatolisib | Dasatinib (ABL inhibitor) | Ph-like ALL (ABL/PDGFR-mutant) | Superior efficacy compared to monotherapy. | ashpublications.org |

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The combination of PI3K/mTOR pathway inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors has emerged as a promising strategy in preclinical cancer models. This approach is based on the rationale that inhibiting the PI3K pathway can induce a state of "BRCAness," rendering cancer cells, particularly those with wild-type BRCA genes, susceptible to PARP inhibitors. frontiersin.org

Preclinical studies have demonstrated that the combination of a PI3K inhibitor, such as BKM120, with the PARP inhibitor olaparib (B1684210) results in synergistic antitumor effects in various cancer types, including breast and ovarian cancers. frontiersin.orgnih.govnih.gov This synergistic activity is observed in cancer cells regardless of their PIK3CA or BRCA mutational status. nih.gov The proposed mechanism involves the PI3K inhibitor's ability to downregulate the expression of key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and BRCA2. frontiersin.orgnih.gov This impairment of HR repair creates a synthetic lethal interaction with PARP inhibition.

Mechanistically, treatment with a PI3K inhibitor leads to an accumulation of DNA double-strand breaks. nih.gov In preclinical models of ovarian cancer with wild-type PIK3CA, the combination of BKM120 and olaparib led to a significant reduction in cell proliferation and survival. nih.gov This was accompanied by a marked decrease in the levels of phosphorylated S6 ribosomal protein (a downstream effector of mTOR), indicating effective PI3K pathway inhibition, and a downregulation of BRCA proteins, leading to impaired DNA damage response. nih.gov

Furthermore, in small cell lung cancer (SCLC) models, inhibition of PARP was found to activate the PI3K/mTOR pathway, suggesting a feedback loop that could be exploited therapeutically. plos.org The combination of a PARP inhibitor and the PI3K inhibitor BKM120 demonstrated a greater than additive effect in SCLC animal models. plos.org

The table below summarizes key findings from preclinical studies combining PI3K/mTOR and PARP inhibitors.

| Cancer Type | PI3K/mTOR Inhibitor | PARP Inhibitor | Key Findings |

| Breast Cancer (BRCA1-related) | Buparlisib (BKM120) | Olaparib | Delayed tumor proliferation in mouse models. frontiersin.org |

| Ovarian Cancer (wild-type PIK3CA) | BKM120 | Olaparib | Synergistic inhibition of cell growth; downregulation of BRCA. nih.gov |

| Ovarian Cancer (PIK3CA mutant) | BKM120 | Olaparib | Synergistic inhibition of proliferation, survival, and invasion. nih.govoncotarget.com |

| Small Cell Lung Cancer | BKM120 | Talazoparib | Greater than additive antitumor effect in animal models. plos.org |

Immune Checkpoint Inhibitors

The interplay between the PI3K/mTOR pathway and the immune system provides a strong rationale for combining PI3K/mTOR inhibitors with immune checkpoint inhibitors (ICIs). The PI3K pathway is a critical regulator of the tumor microenvironment, influencing the function of various immune cells. frontiersin.org Preclinical evidence suggests that inhibiting this pathway can enhance anti-tumor immune responses, potentially overcoming resistance to ICI therapy. frontiersin.orgmdpi.com

In preclinical breast cancer models, combining PI3K/mTOR inhibitors with ICIs has shown synergistic anticancer effects. frontiersin.org For instance, the dual PI3K/mTOR inhibitor gedatolisib, when combined with anti-CTLA-4 and anti-PD-1 antibodies, resulted in approximately 85% inhibition of tumor growth in a PyMT breast cancer model. mdpi.com This effect was associated with durable dendritic cell, T-cell, and natural killer (NK)-cell responses both systemically and within the tumor microenvironment. mdpi.com

Similarly, the pan-PI3K inhibitor copanlisib (B1663552) in combination with ICI led to partial remission of PyMT breast tumors, which was linked to an increase in activated CD8+ cytotoxic T cells in the tumor. mdpi.com The mTOR inhibitor rapamycin (B549165) has also been shown to enhance the efficacy of anti-PD-L1 mAb treatment in an oral cavity cancer model, an effect dependent on CD8+ T cells. aacrjournals.org

The rationale for this combination extends to melanoma, where there is extensive crosstalk between the PI3K/AKT/mTOR pathway and immune signaling. scientificarchives.com Preclinical studies have demonstrated anti-tumor activity with the combination of mTOR inhibitors like everolimus (B549166) or temsirolimus (B1684623) and checkpoint inhibitors. scientificarchives.com

The table below presents a summary of preclinical findings on the combination of PI3K/mTOR inhibitors and ICIs.

| Cancer Type | PI3K/mTOR Inhibitor | Immune Checkpoint Inhibitor | Key Findings |

| Breast Cancer | Gedatolisib | αCTLA4 + αPD1 | ~85% inhibition of tumor growth; durable immune response. mdpi.com |

| Breast Cancer | Copanlisib | ICI | Partial tumor remission; increased activated CD8+ T cells. mdpi.com |

| Oral Cavity Cancer | Rapamycin | PD-L1 mAb | Enhanced immediate and durable tumor control. aacrjournals.org |

| Melanoma | Everolimus/Temsirolimus | Checkpoint Inhibitors | Preclinical anti-tumor activity. scientificarchives.com |

CDK4/6 Inhibitors

The combination of PI3K/mTOR inhibitors with Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors is a therapeutic strategy grounded in the frequent co-activation and crosstalk between the PI3K/AKT/mTOR and CDK-Rb-E2F signaling pathways in cancer. mdpi.com Preclinical studies in various cancer models, including breast and colorectal cancer, have demonstrated synergistic anti-tumor effects with this combination. mdpi.comnih.govmdpi.com

In hormone receptor-positive (HR+)/HER2- breast cancer models, the triplet combination of the PI3K/mTOR inhibitor gedatolisib, the CDK4/6 inhibitor palbociclib, and the estrogen receptor antagonist fulvestrant (B1683766) was significantly more effective at inhibiting cell growth in vitro and in vivo compared to single agents or the palbociclib/fulvestrant doublet. mdpi.com This triplet combination was effective in both treatment-naïve and treatment-resistant cell lines, irrespective of their PIK3CA/PTEN mutational status. mdpi.com

In colorectal cancer (CRC) cell lines, the combination of the PI3K inhibitor alpelisib (B612111) and the CDK4/6 inhibitor ribociclib (B560063) showed a synergistic anti-proliferative effect across different mutational statuses (PIK3CA/KRAS wild-type, KRAS-mutated, PIK3CA-mutated, and PIK3CA/KRAS-mutated). mdpi.com This combination led to a simultaneous decrease in phosphorylated Rb, AKT, and S6 levels, indicating a more comprehensive suppression of both pathways. mdpi.com In vivo studies using CRC xenografts confirmed a significant reduction in tumor growth with the combination therapy. mdpi.com

The table below summarizes preclinical research findings for the combination of PI3K/mTOR and CDK4/6 inhibitors.

| Cancer Type | PI3K/mTOR Inhibitor | CDK4/6 Inhibitor | Key Findings |

| Breast Cancer (HR+/HER2-) | Gedatolisib | Palbociclib | Significant synergistic growth inhibition in vitro and in vivo. mdpi.com |

| Colorectal Cancer | Alpelisib | Ribociclib | Synergistic anti-proliferative effect; significant tumor growth reduction in xenografts. mdpi.com |

| Colorectal Cancer | Gedatolisib | Palbociclib | Combination did not increase pRb levels, consistent with previous findings. nih.gov |

| Breast Cancer (TNBC) | Alpelisib | Ribociclib | Synergistic effect in Rb-proficient TNBC cell lines. frontiersin.org |

Sonic Hedgehog (Shh) Pathway Inhibitors

The interaction between the PI3K/mTOR and the Sonic Hedgehog (Shh) signaling pathways has been identified as a mechanism of resistance to Shh pathway inhibitors, providing a strong rationale for their combined inhibition. stanford.edufrontiersin.org Preclinical studies, particularly in models of medulloblastoma, have shown that targeting both pathways can delay or overcome resistance to Smoothened (SMO) inhibitors. stanford.edumdpi.com

In preclinical medulloblastoma models, resistance to the SMO inhibitor erismodegib (B1684314) was associated with the upregulation of the PI3K signaling pathway. stanford.edu Combination therapy with erismodegib and the PI3K inhibitor NVP-BKM120 delayed the development of tumor resistance in allografted mouse medulloblastomas. stanford.edu An even greater effect was observed when erismodegib was combined with the dual PI3K/mTOR inhibitor NVP-BEZ235, which more effectively suppressed S6K1 phosphorylation and tumor resistance. stanford.edumdpi.com